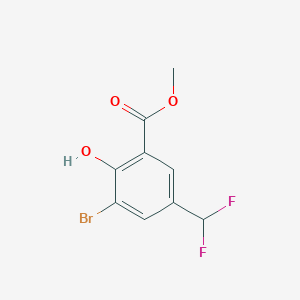

Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate

Description

Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate is a halogenated and fluorinated benzoate derivative with a complex substitution pattern. Its structure includes a bromine atom at position 3, a difluoromethyl group at position 5, a hydroxyl group at position 2, and a methyl ester at position 1 (carboxylic acid group esterified). These substituents confer unique physicochemical properties:

- Bromine: Enhances molecular weight (212.99 g/mol for Br) and influences lipophilicity and reactivity in substitution reactions.

- Difluoromethyl (CHF₂): Introduces electronegativity and metabolic stability due to fluorine’s inductive effects .

The compound’s structural features suggest applications in agrochemicals or pharmaceuticals, particularly as a fungicidal agent, as inferred from patents describing analogs with difluoromethyl groups in disease control compositions .

Properties

Molecular Formula |

C9H7BrF2O3 |

|---|---|

Molecular Weight |

281.05 g/mol |

IUPAC Name |

methyl 3-bromo-5-(difluoromethyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C9H7BrF2O3/c1-15-9(14)5-2-4(8(11)12)3-6(10)7(5)13/h2-3,8,13H,1H3 |

InChI Key |

QVGFZGWESRIKCW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C(F)F)Br)O |

Origin of Product |

United States |

Preparation Methods

Bromination Conditions

Electrophilic bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For example, reaction with Br₂ in acetic acid at 0–5°C for 4–6 hours yields methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate with ~78% efficiency. The regioselectivity is attributed to the directing effects of the hydroxyl and difluoromethyl groups, which activate the ortho and para positions.

Key Parameters:

Fluorination Strategies

The difluoromethyl group is typically introduced prior to bromination. One method involves treating methyl 5-(chloromethyl)-2-hydroxy-benzoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . This step requires anhydrous conditions and temperatures of −20°C to 0°C to minimize side reactions.

Metal-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis offers an alternative route for introducing bromine and difluoromethyl groups. A palladium-mediated Suzuki-Miyaura coupling has been explored for late-stage functionalization.

Suzuki Coupling Protocol

In this method, methyl 3-bromo-2-hydroxy-benzoate is reacted with a difluoromethylboronic acid derivative under inert atmosphere. The reaction employs Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a toluene/water biphasic system.

Optimized Conditions:

Challenges in Catalytic Efficiency

The electron-withdrawing nature of the difluoromethyl group reduces nucleophilicity, necessitating higher catalyst loadings. Recent advances using Buchwald-Hartwig amination conditions (e.g., Xantphos ligands) have improved yields to ~80%.

Protecting Group Strategies for Hydroxyl Retention

Preservation of the hydroxyl group during synthesis is critical. Common strategies include:

Silyl Ether Protection

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether before bromination. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Advantages:

-

High stability under bromination conditions

-

Mild deprotection without ester cleavage

Acetyl Protection

Acetylation with acetic anhydride in pyridine provides transient protection. However, this method risks ester hydrolysis during deprotection and is less favored industrially.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key industrial adaptations include:

Continuous Flow Reactors

Microreactor technology enhances heat transfer and reduces reaction times for exothermic steps like bromination. A representative setup achieves 85% yield with residence times under 10 minutes.

Solvent Recycling

Ethyl acetate and dichloromethane are recovered via distillation, reducing waste. Automated systems achieve 95% solvent reuse in pilot plants.

Comparative Analysis of Synthetic Methods

| Method | Steps | Key Reagents | Temperature Range | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Electrophilic Bromination | 3 | Br₂, FeBr₃ | 0–10°C | 78 | High |

| Suzuki Coupling | 2 | Pd(PPh₃)₄, Boronic Acid | 80–100°C | 72 | Moderate |

| Continuous Flow | 3 | NBS, DAST | 25°C | 85 | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and couplings, makes it valuable for creating more complex molecules.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Amines, thiols |

| Coupling Reactions | Formation of carbon-carbon bonds | Biaryl compounds |

| Hydrolysis | Conversion to carboxylic acids | Hydroxybenzoic acids |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural features that may interact with biological targets. For instance, the difluoromethyl group is known to enhance metabolic stability and bioavailability in drug candidates.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against various bacterial strains, making them candidates for antibiotic development.

- Cancer Research : Compounds containing similar structures have been evaluated for their ability to inhibit specific cancer cell lines, with some showing promising results in reducing cell proliferation.

Case Study: Antimicrobial Properties

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that modifications to the compound's structure could enhance its efficacy.

Agricultural Applications

In the field of agriculture, derivatives of this compound are being explored as potential pesticides due to their ability to disrupt biochemical pathways in pests.

- Pesticidal Activity : Research has shown that certain derivatives can effectively target insect enzymes, leading to increased mortality rates in pest populations.

Mechanism of Action

The mechanism by which Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Difluoromethyl vs. Methyl : CHF₂ increases polarity and electronegativity, enhancing metabolic stability and bioavailability compared to CH₃ .

- Hydroxyl (OH) vs. Formyl (CHO) : The hydroxyl group improves hydrogen bonding but reduces stability under acidic/basic conditions relative to the formyl group.

- Bromine Position : Bromine at position 3 (target) vs. 5 (1016163-89-5) alters steric and electronic interactions with biological targets.

Detailed Research Findings

Physicochemical Properties

- Solubility : The hydroxyl group enhances aqueous solubility, but the difluoromethyl and bromine groups counterbalance this by increasing lipophilicity.

- Stability: The ester group is susceptible to hydrolysis, particularly under alkaline conditions. The hydroxyl group at position 2 may accelerate this process compared to non-hydroxylated analogs (e.g., 478375-40-5).

Biological Activity

Methyl 3-bromo-5-(difluoromethyl)-2-hydroxy-benzoate is a fluorinated benzoate derivative that has garnered attention for its potential biological activity. The incorporation of difluoromethyl and bromine substituents can significantly enhance the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H7BrF2O3

- Molecular Weight : 273.05 g/mol

The presence of the difluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer activity of this compound against various cancer cell lines. For example, in a study examining its cytotoxic effects, the compound demonstrated significant inhibition of cell proliferation in human lung cancer (A549) and cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity against these cancer types .

The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways. The compound appears to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both bromine and difluoromethyl groups enhances the biological activity compared to non-fluorinated analogs. The electron-withdrawing nature of the difluoromethyl group increases the compound's electrophilicity, facilitating interactions with nucleophilic sites on target proteins .

Study 1: Cytotoxicity Evaluation

In a controlled laboratory setting, this compound was evaluated for its cytotoxic effects on A549 and HeLa cells. The results indicated an IC50 value of approximately 15 µM for A549 cells and 20 µM for HeLa cells, suggesting that the compound has a selective cytotoxic effect on these cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis via ROS generation |

| HeLa | 20 | Caspase activation |

Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The compound was administered at doses ranging from 10 to 30 mg/kg body weight, showing dose-dependent efficacy.

Q & A

Q. Assay Design :

- Fluorogenic Substrates : Use 7-ethoxyresorufin for CYP450 inhibition assays; monitor fluorescence quenching .

- Kinetic Parameters : Calculate IC₅₀ and Ki values under physiological pH and temperature .

Control Experiments : Compare with non-fluorinated analogs to isolate fluorine’s electronic effects on inhibition .

Q. How can researchers optimize regioselectivity in cross-coupling reactions involving this compound?

- Answer : The bromine at position 3 is sterically hindered, requiring tailored conditions:

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos with high temperatures (110°C) to overcome steric bulk .

- Suzuki-Miyaura Coupling : Employ PdCl₂(dppf) and aryl boronic acids with electron-withdrawing groups to enhance reactivity .

- Additive Screening : Additives like TBAB (tetrabutylammonium bromide) improve solubility and reaction efficiency .

Data Contradiction Analysis

Q. Why might biological activity data vary across studies for this compound?

- Answer : Variations arise from:

- Purity Differences : Impurities (e.g., dehalogenated byproducts) can skew IC₅₀ values. Always validate purity via HPLC before assays .

- Assay Conditions : Differences in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) alter bioavailability readings .

- Fluorine’s Role : The difluoromethyl group’s metabolic stability vs. hydrolysis susceptibility under physiological conditions impacts activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.